molecular formula C25H23ClF4N4O3 B8210146 PF-06648671

PF-06648671

Cat. No.: B8210146
M. Wt: 538.9 g/mol
InChI Key: AKCDDYGYIGPEKL-JQOQJDEVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-06648671 is a potent γ-secretase modulator developed for the treatment of Alzheimer’s disease. This compound has shown promise in reducing the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .

Preparation Methods

The synthesis of PF-06648671 involves the use of a 2,5-cis-tetrahydrofuran (THF) linker to impart conformational rigidity and lock the compound into a bioactive conformation . The synthetic route includes the following steps:

    Formation of the THF linker: This step involves the preparation of the 2,5-cis-tetrahydrofuran linker.

    Coupling reactions: The THF linker is coupled with other molecular fragments to form the final compound.

    Purification: The final product is purified using standard techniques such as chromatography.

Industrial production methods for this compound would likely involve scaling up these synthetic steps while ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

PF-06648671 undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include trifluoroacetic acid, dichloromethane, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PF-06648671 has several scientific research applications:

Mechanism of Action

PF-06648671 exerts its effects by modulating the activity of γ-secretase, an enzyme complex involved in the production of amyloid-beta peptides. By binding to an allosteric site on the γ-secretase complex, this compound reduces the production of the more pathogenic amyloid-beta 42 and amyloid-beta 40 peptides, while increasing the levels of the less pathogenic amyloid-beta 37 and amyloid-beta 38 peptides . This modulation helps to reduce the accumulation of neurotoxic amyloid-beta plaques in the brain.

Comparison with Similar Compounds

PF-06648671 is unique among γ-secretase modulators due to its specific binding to an allosteric site on the γ-secretase complex. Similar compounds include:

This compound stands out due to its favorable pharmacokinetic profile, brain penetration, and ability to selectively modulate γ-secretase activity without inhibiting other substrates .

Properties

IUPAC Name

2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3/t14-,21-,22+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCDDYGYIGPEKL-JQOQJDEVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)[C@@H](C)[C@@H]4CC[C@@H](O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClF4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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